molecular formula C11H17NO B14615061 2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one CAS No. 59543-52-1

2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one

Cat. No.: B14615061
CAS No.: 59543-52-1
M. Wt: 179.26 g/mol
InChI Key: POFNQLXBVFVDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes further reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclohexanone, dimethylamine, and various aldehydes or ketones.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
  • 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol

Uniqueness

2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is unique due to its specific chemical structure, which combines an enamine and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

59543-52-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C11H17NO/c1-12(2)9-5-7-10-6-3-4-8-11(10)13/h5,7,9H,3-4,6,8H2,1-2H3

InChI Key

POFNQLXBVFVDOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=C1CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.